molecular formula C24H28FNO4 B2858889 (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1798289-61-8

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2858889
CAS RN: 1798289-61-8
M. Wt: 413.489
InChI Key: CBLQFIFLKDXURO-KPKJPENVSA-N
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Description

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential use in the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate receptor modulator that acts as an immunomodulatory agent, reducing inflammation and preventing immune cells from attacking the myelin sheath that surrounds nerve fibers in the central nervous system.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic properties of compounds related to (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been extensively studied. For instance, compounds with similar structures have been synthesized and characterized using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. These studies provide valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, which are crucial for understanding their chemical behavior and potential applications in materials science and pharmaceuticals (Najiya et al., 2014).

Photophysical Properties and Applications

The photophysical properties of chalcone derivatives, closely related to the compound , have been investigated to understand their potential applications in optoelectronic devices. Studies have shown that these compounds exhibit significant solvatochromic effects, indicating their potential use in sensors and molecular electronics. The absorption and fluorescence characteristics of these compounds vary with solvent polarity, which can be leveraged to design sensitive and selective optical sensors for various environmental and biological applications (Kumari et al., 2017).

Crystallographic and Interaction Studies

Crystallographic studies of related compounds have provided detailed insights into their molecular structures and intermolecular interactions. These studies are essential for understanding the solid-state properties of these compounds, which can influence their application in crystal engineering, drug design, and the development of functional materials. For example, the analysis of chalcone derivatives' crystal structures has revealed weak intermolecular interactions that stabilize their crystal lattice, which could be important for designing compounds with specific crystal habits and properties (Salian et al., 2018).

Nonlinear Optical (NLO) Properties

Some compounds structurally related to (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been studied for their nonlinear optical properties. These properties are critical for applications in optical switching, telecommunications, and information processing. The first hyperpolarizability of these compounds, a measure of their NLO response, has been found to be significant, suggesting their potential utility in developing new NLO materials (Najiya et al., 2014).

properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FNO4/c1-28-21-14-17(15-22(29-2)24(21)30-3)7-12-23(27)26-13-5-4-6-19(16-26)18-8-10-20(25)11-9-18/h7-12,14-15,19H,4-6,13,16H2,1-3H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQFIFLKDXURO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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